![molecular formula C15H17N3O3 B2415674 N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide CAS No. 1396854-75-3](/img/structure/B2415674.png)
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide
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Description
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide, also known as HPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPO is a derivative of oxalamide and has been synthesized using different methods.
Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for designing efficient synthetic routes.
- The catalytic protodeboronation of pinacol boronic esters enables a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers have achieved this selective hydromethylation, demonstrating its synthetic utility .
- (−)-Δ8-THC and Cholesterol : The hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC (a cannabinoid) and cholesterol. These applications highlight the compound’s versatility in complex molecule synthesis .
- Although not directly related to this compound, imidazole-containing derivatives have been synthesized and evaluated for antioxidant activity. These compounds showed good scavenging potential, comparable to ascorbic acid (positive control) . Investigating similar properties for N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide could be worthwhile.
Catalysis and Organic Synthesis
Hydromethylation of Alkenes
Natural Product Synthesis
Antioxidant Potential
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-18-9-5-8-12(18)13(19)10-16-14(20)15(21)17-11-6-3-2-4-7-11/h2-9,13,19H,10H2,1H3,(H,16,20)(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWWNUXJXOEBIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide |
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